molecular formula C20H26BrClN2O7 B013512 Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate CAS No. 114162-64-0

Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

Cat. No.: B013512
CAS No.: 114162-64-0
M. Wt: 521.8 g/mol
InChI Key: JXCKZXHCJOVIAV-CYRSAHDMSA-N
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Description

Chromogenic substrate for β-glucuronidase that is converted by the enzyme into an intense blue prepicitate. Used for the detection of the Gus gene in bacterial colonies.

Mechanism of Action

Target of Action

X-Gluc (Cyclohexanamine), also known as Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate or X-Beta-d-glcua dcha h2o, primarily targets the enzyme β-glucuronidase (GUS) . This enzyme is produced by E. coli and plays a crucial role in the hydrolysis of glucuronides .

Mode of Action

X-Gluc acts as a dye reagent for the detection of β-glucuronidase (GUS) activity . It interacts with the GUS enzyme, leading to a reaction that results in a visible color change . This interaction allows for the detection of the expression of target genes .

Biochemical Pathways

The biochemical pathway affected by X-Gluc involves the hydrolysis of glucuronides. In the presence of the GUS enzyme, X-Gluc is hydrolyzed, leading to the production of a colored compound . This allows for the visualization of GUS activity and, by extension, the detection of E. coli contamination and the expression of target genes .

Pharmacokinetics

Given its use as a dye reagent in molecular biology experiments, it can be inferred that its bioavailability is primarily determined by its ability to interact with the gus enzyme and produce a visible color change .

Result of Action

The primary result of X-Gluc’s action is the production of a blue-colored compound . This color change allows for the detection of GUS activity, which can be used to detect E. coli contamination in food, water, and the urinary tract . It is also widely used in molecular biology experiments to label and detect the expression of target genes .

Action Environment

The action of X-Gluc is influenced by environmental factors such as temperature and the presence of the GUS enzyme . For instance, the plates used in molecular biology experiments are incubated at 35°C and observed 16-24 hours after inoculation . The presence of the GUS enzyme, produced by E. coli, is also a critical factor in the action of X-Gluc .

Biochemical Analysis

Biochemical Properties

X-Gluc (cyclohexanamine) plays a crucial role in biochemical reactions as a substrate for β-glucuronidase. When hydrolyzed by β-glucuronidase, X-Gluc (cyclohexanamine) produces a blue precipitate, which is used to visually indicate the presence of the enzyme . This reaction is highly specific, making X-Gluc (cyclohexanamine) an excellent tool for detecting E. coli contamination in food, water, and urinary tract samples . The compound interacts primarily with β-glucuronidase, and the nature of this interaction involves the cleavage of the glucuronic acid moiety from the indole derivative, resulting in the formation of an insoluble blue dye .

Cellular Effects

X-Gluc (cyclohexanamine) influences various cellular processes by serving as a reporter for gene expression. In cells expressing the GUS gene, the presence of X-Gluc (cyclohexanamine) leads to the production of a blue color, indicating active gene expression . This compound does not directly affect cell signaling pathways, gene expression, or cellular metabolism but acts as a marker to visualize these processes . The blue precipitate formed upon hydrolysis by β-glucuronidase can be observed in different cell types, providing insights into the spatial and temporal patterns of gene expression .

Molecular Mechanism

The molecular mechanism of X-Gluc (cyclohexanamine) involves its hydrolysis by β-glucuronidase. The enzyme cleaves the glucuronic acid moiety from the indole derivative, resulting in the formation of a blue dye . This reaction is highly specific to β-glucuronidase, making X-Gluc (cyclohexanamine) a reliable substrate for detecting the enzyme’s activity . The binding interaction between X-Gluc (cyclohexanamine) and β-glucuronidase is essential for the hydrolysis reaction, which ultimately leads to the visualization of gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of X-Gluc (cyclohexanamine) are observed over time as the compound is hydrolyzed by β-glucuronidase. The stability of X-Gluc (cyclohexanamine) is crucial for its effectiveness as a reporter substrate . The compound is generally stable under standard laboratory conditions, but its degradation can occur over extended periods or under harsh conditions . Long-term studies have shown that X-Gluc (cyclohexanamine) maintains its ability to produce a blue precipitate, indicating that it remains effective for detecting β-glucuronidase activity over time .

Dosage Effects in Animal Models

The effects of X-Gluc (cyclohexanamine) in animal models vary with different dosages. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing adverse effects . At high doses, X-Gluc (cyclohexanamine) may exhibit toxic effects, including potential cytotoxicity . It is essential to determine the appropriate dosage to balance the detection sensitivity and minimize any toxic or adverse effects .

Metabolic Pathways

X-Gluc (cyclohexanamine) is involved in metabolic pathways related to the hydrolysis of glucuronic acid derivatives. The primary enzyme interacting with X-Gluc (cyclohexanamine) is β-glucuronidase, which catalyzes the cleavage of the glucuronic acid moiety . This reaction is part of the broader metabolic processes involving glucuronidation and deglucuronidation, which play essential roles in the metabolism of various compounds .

Transport and Distribution

Within cells and tissues, X-Gluc (cyclohexanamine) is transported and distributed based on its interaction with β-glucuronidase. The compound is taken up by cells expressing the GUS gene and localized to areas where the enzyme is active . The blue precipitate formed upon hydrolysis by β-glucuronidase indicates the localization and distribution of the enzyme within the cells . This property makes X-Gluc (cyclohexanamine) a valuable tool for studying gene expression patterns in different tissues .

Subcellular Localization

The subcellular localization of X-Gluc (cyclohexanamine) is determined by the activity of β-glucuronidase within specific cellular compartments. The compound is hydrolyzed in the presence of the enzyme, leading to the formation of a blue precipitate in areas where β-glucuronidase is active . This localization can be observed in various cellular compartments, including the cytoplasm and nucleus, depending on the expression pattern of the GUS gene . The ability to visualize subcellular localization makes X-Gluc (cyclohexanamine) a powerful tool for studying gene expression at the cellular level .

Properties

CAS No.

114162-64-0

Molecular Formula

C20H26BrClN2O7

Molecular Weight

521.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate;cyclohexylazanium

InChI

InChI=1S/C14H13BrClNO7.C6H13N/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1

InChI Key

JXCKZXHCJOVIAV-CYRSAHDMSA-N

SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br

Isomeric SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)Cl)Br

Canonical SMILES

C1CCC(CC1)[NH3+].C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br

Key on ui other cas no.

114162-64-0
129541-41-9

Pictograms

Irritant

Synonyms

5-bromo-4-chloro-3-indolyl-beta-D-glucuronide cyclohexylammonium salt
5-bromo-4-chloro-3-indolylglucuronide
BCI-3 Glud

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Reactant of Route 2
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Reactant of Route 3
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Reactant of Route 4
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Reactant of Route 5
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate
Reactant of Route 6
Cyclohexanamine (2S,3S,4S,5R,6S)-6-((5-bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylate

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